molecular formula C9H15NO2 B3046397 tert-Butyl methyl(prop-2-yn-1-yl)carbamate CAS No. 124045-51-8

tert-Butyl methyl(prop-2-yn-1-yl)carbamate

Cat. No.: B3046397
CAS No.: 124045-51-8
M. Wt: 169.22 g/mol
InChI Key: QVMLIHFGUIRVKU-UHFFFAOYSA-N
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Description

tert-Butyl methyl(prop-2-yn-1-yl)carbamate (CAS 124045-51-8) is a carbamate-based building block of interest in medicinal chemistry and life science research. With the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol , this compound is characterized by a carbamate functional group protected by a tert-butyl group and substituted with both methyl and prop-2-yn-1-yl (propargyl) groups . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . Carbamate derivatives bearing the prop-2-yn-1-yl group have been utilized as key intermediates in the synthesis of diverse chemical libraries, including those explored for biological activity . As a biochemical reagent, it is supplied For Research Use Only and is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions, noting that similar carbamates may carry safety warnings regarding skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-methyl-N-prop-2-ynylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h1H,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMLIHFGUIRVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593159
Record name tert-Butyl methyl(prop-2-yn-1-yl)carbamate
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Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124045-51-8
Record name tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate
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Synthetic Methodologies for Tert Butyl Methyl Prop 2 Yn 1 Yl Carbamate and Its Analogs

Established Synthetic Pathways for tert-Butyl methyl(prop-2-yn-1-yl)carbamate

The formation of the carbamate (B1207046) linkage and the introduction of the propargyl and methyl groups onto the nitrogen atom are central to the synthetic design. Three principal pathways have been established for the synthesis of this compound and its structural analogs.

A primary route to this compound involves the direct N-alkylation of a suitable N-methylcarbamate precursor. In this approach, the nitrogen atom of tert-butyl methylcarbamate is deprotonated by a base to form a nucleophilic anion, which then undergoes a substitution reaction with a propargyl halide, such as propargyl bromide.

A representative reaction for an analogous N-alkylation is the synthesis of tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, where a Boc-protected aminophenylcarbamate is alkylated with propargyl bromide in the presence of potassium carbonate. scienceopen.comnih.gov This established procedure provides a template for the synthesis of the title compound.

Table 1: Proposed Reaction Conditions for Direct N-Alkylation

ComponentRoleExample Reagent
Starting MaterialN-Methylcarbamate Precursortert-Butyl methylcarbamate
Alkylating AgentPropargyl SourcePropargyl bromide
BaseDeprotonating AgentPotassium carbonate, Sodium hydride
SolventReaction MediumAcetone, Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)

The reaction is typically carried out under anhydrous conditions to prevent side reactions. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation.

An alternative and widely employed strategy is the carbamoylation of N-methylpropargylamine. This method involves the reaction of the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), which serves as the source of the tert-butoxycarbonyl (Boc) group. This reaction is a standard and highly efficient method for the protection of amines. chemicalbook.com

The reaction proceeds via the nucleophilic attack of the nitrogen atom of N-methylpropargylamine on one of the carbonyl carbons of Boc-anhydride. This leads to the formation of the desired carbamate and the release of tert-butanol (B103910) and carbon dioxide as byproducts. The use of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), can catalyze the reaction. chemicalbook.com

Table 2: Reagents for Carbamoylation of N-Methylpropargylamine

ComponentChemical NameRole
Amine PrecursorN-methylpropargylamineNucleophile
Carbamoylating AgentDi-tert-butyl dicarbonate (Boc-anhydride)Boc Group Source
Catalyst (optional)4-Dimethylaminopyridine (DMAP)Acylation Catalyst
SolventDichloromethane (B109758) (DCM), Acetonitrile (B52724)Reaction Medium

This pathway is often preferred due to the commercial availability of N-methylpropargylamine and the high efficiency and selectivity of the Boc-protection reaction.

A convergent synthetic approach involves the preparation of key fragments of the target molecule separately, followed by their assembly in a final step. For this compound, a plausible convergent strategy could involve the reaction of a pre-formed metalated propargyl species with a suitable N-methylcarbamoyl chloride. However, this approach is less common for this specific molecule due to the efficiency of the linear routes described above.

A hypothetical convergent synthesis could be envisioned as follows:

Preparation of a propargyl organometallic reagent (e.g., propargylmagnesium bromide).

Synthesis of tert-butyl methylcarbamoyl chloride from tert-butyl methylcarbamate and a chlorinating agent.

Reaction of the organometallic reagent with the carbamoyl (B1232498) chloride to form the final product.

This approach offers flexibility but may be more synthetically demanding than the direct alkylation or carbamoylation methods.

Precursor Compounds in the Synthesis of this compound

The successful synthesis of the title compound relies on the availability and purity of key precursor molecules.

N-methylpropargylamine is a critical intermediate, particularly for the carbamoylation pathway (Section 2.1.2). This secondary amine contains both the methyl and propargyl groups required in the final product. Its synthesis can be achieved through various methods, including the mono-N-alkylation of methylamine (B109427) with a propargyl halide or the reductive amination of propionaldehyde (B47417) with methylamine followed by further synthetic modifications. The purity of N-methylpropargylamine is paramount to ensure a clean carbamoylation reaction and a high yield of the desired product.

Di-tert-butyl dicarbonate, commonly known as Boc-anhydride, is the reagent of choice for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines. chemicalbook.com The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and the relative ease of its removal under moderately acidic conditions. chemicalbook.com

In the synthesis of this compound via the carbamoylation route, Boc-anhydride reacts with N-methylpropargylamine to form the stable carbamate linkage. echemi.com This reaction is highly efficient and generally proceeds with high yield, making it a cornerstone of modern peptide synthesis and the protection of amine functionalities in complex molecules. echemi.com

Table 3: Properties of Di-tert-butyl Dicarbonate

PropertyValue
Molecular FormulaC10H18O5
Molecular Weight218.25 g/mol
AppearanceColorless liquid or low-melting solid echemi.com
FunctionElectrophilic source of the Boc group

Methyl Iodide in N-Methylation Processes

The synthesis of this compound from its secondary amine precursor, tert-butyl (prop-2-yn-1-yl)carbamate, can be achieved through N-methylation, a common transformation in organic synthesis. Methyl iodide serves as a standard and effective methylating agent for this purpose. The process generally involves the deprotonation of the carbamate nitrogen by a suitable base, creating a nucleophilic anion that subsequently attacks the electrophilic methyl group of methyl iodide in an SN2 reaction.

The selection of the base and solvent system is critical to ensure high yields and minimize side reactions. Common bases used for the deprotonation of carbamates include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF), acetone, or dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophilic attack.

A representative procedure analogous to the N-alkylation of similar carbamate structures involves dissolving the starting secondary carbamate in a dry solvent, followed by the addition of a base. scienceopen.comresearchgate.net After a period of stirring to allow for deprotonation, methyl iodide is introduced, and the reaction is monitored until completion. An aqueous workup is then performed to isolate the desired N-methylated product. For instance, in the synthesis of related N-alkylated carbamates, potassium carbonate has been effectively used as the base in acetone, with the reaction mixture being heated to reflux to drive the alkylation to completion. scienceopen.comresearchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Methyl Prop 2 Yn 1 Yl Carbamate

Click Chemistry Applications of the Propargyl Moiety

The terminal alkyne of tert-butyl methyl(prop-2-yn-1-yl)carbamate is an ideal substrate for click chemistry, a class of reactions known for being high-yielding, wide in scope, and generating minimal byproducts. organic-chemistry.org These characteristics make the compound a valuable building block in medicinal chemistry, bioconjugation, and materials science.

The most prominent application of the propargyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the covalent linkage between the terminal alkyne of the carbamate (B1207046) and an azide-containing molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov Propargyl compounds, such as this compound, are recognized as excellent substrates for this transformation due to their combination of reactivity, stability, and ease of installation. nih.gov

The reaction is extraordinarily robust and can be performed under a wide variety of conditions, including in aqueous media over a broad pH range (4 to 12). organic-chemistry.org A typical CuAAC protocol involves a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). nih.gov The reaction proceeds efficiently at or near room temperature. nih.gov

Representative Conditions for CuAAC Reaction
ParameterConditionRole/PurposeReference
Alkyne SubstrateThis compoundProvides the terminal alkyne for cycloaddition. nih.gov
Azide (B81097) SubstrateOrganic Azide (R-N₃)The complementary partner for triazole formation. organic-chemistry.org
Copper SourceCuSO₄·5H₂OPrecursor to the active Cu(I) catalyst. nih.gov
Reducing AgentSodium AscorbateReduces Cu(II) to the catalytically active Cu(I) state and prevents oxidative side reactions. nih.gov
Ligand (Optional)THPTA or TBTAStabilizes the Cu(I) catalyst and accelerates the reaction. tcichemicals.com
Solventt-BuOH/H₂O, DMSO, DMFSolubilizes reactants and catalyst components. tcichemicals.com
TemperatureRoom TemperatureMild conditions that preserve sensitive functional groups. nih.gov

While the terminal alkyne in this compound is ideal for CuAAC, it is not suitable for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a metal-free click reaction that relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to achieve rapid cycloaddition with an azide. magtech.com.cnacs.org The driving force for the reaction is the release of this ring strain (approximately 18 kcal/mol) as the alkyne transitions from a bent, high-energy ground state to the more stable triazole product. acs.org

This reaction is bioorthogonal, meaning it can proceed in complex biological environments, and even on living cells, without a toxic metal catalyst. acs.org Although this compound itself cannot act as the alkyne component in SPAAC, it could be used as a building block to synthesize an azide-functionalized molecule. This resulting azide could then be conjugated to a strained cyclic alkyne via SPAAC. The reactivity in SPAAC is highly dependent on the structure of the strained alkyne.

Reactivity of Representative Strained Alkynes in SPAAC
Strained Alkyne AnalogAbbreviationSecond-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹)Reference
CyclooctyneOCT~2.4 x 10⁻³ nih.gov
Difluorinated CyclooctyneDIFO~7.6 x 10⁻² nih.gov
BiarylazacyclooctynoneBARAC~0.97 magtech.com.cn
DibenzocyclooctynolDIBO~0.32 nih.gov

In CuAAC reactions, ancillary ligands play a critical role in modulating the catalytic activity and stability of the copper(I) ion. rsc.org For substrates like this compound, the addition of a suitable ligand can significantly accelerate the rate of triazole formation and protect the catalyst from oxidation and disproportionation. nih.govtcichemicals.com

Nitrogen-based tripodal ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are widely used. tcichemicals.com These ligands form stable complexes with copper(I), enhancing its catalytic efficiency. The choice of ligand can influence reaction kinetics; for example, reducing the chelate arm length or steric hindrance around the copper center can increase reactivity, though sometimes at the cost of decreased stability against oxidation. rsc.org In bioconjugation applications, ligands are essential for protecting sensitive biomolecules from damage by reactive oxygen species that can be generated by the Cu/ascorbate system. nih.govjenabioscience.com

The copper(I)-catalyzed cycloaddition represents a profound kinetic acceleration over the thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition. The uncatalyzed reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, whereas the CuAAC reaction is highly regioselective for the 1,4-isomer and proceeds rapidly at room temperature. organic-chemistry.orgnih.gov

Mechanistic studies and DFT calculations reveal that the copper catalyst dramatically lowers the activation energy of the reaction. The uncatalyzed process has an activation energy of approximately 26 kcal/mol, while the CuAAC reaction proceeds through a stepwise mechanism with a much lower activation energy of around 11 kcal/mol. researchgate.net This substantial reduction in the kinetic barrier accounts for the rate acceleration of 10⁷ to 10⁸ observed in the catalyzed version. organic-chemistry.org The reaction is thermodynamically favorable, with the formation of the stable aromatic triazole ring being a significant driving force.

Kinetic and Regiochemical Comparison of Azide-Alkyne Cycloadditions
ParameterThermal Huisgen CycloadditionCopper(I)-Catalyzed Cycloaddition (CuAAC)
CatalystNoneCopper(I)
Activation Energy (Ea)~26 kcal/mol~11 kcal/mol researchgate.net
Relative Rate110⁷ - 10⁸ organic-chemistry.org
TemperatureElevated (e.g., >100 °C)Room Temperature nih.gov
RegioselectivityMixture of 1,4- and 1,5-isomersExclusively 1,4-isomer nih.gov

Deprotection Strategies for the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. acsgcipr.org This allows for the selective unmasking of the methylamino group in this compound or its triazole derivatives at a desired stage of a synthetic sequence.

The standard method for removing the Boc group is through acid-mediated cleavage. acsgcipr.org The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents like 1,4-dioxane (B91453) or ethyl acetate (B1210297). nih.gov

The mechanism proceeds through several steps:

Protonation of the carbamate carbonyl oxygen by the acid. commonorganicchemistry.comstackexchange.com

Cleavage of the C-O bond to release the highly stable tert-butyl cation and a transient carbamic acid intermediate. commonorganicchemistry.com

The tert-butyl cation is scavenged or eliminates a proton to form isobutylene (B52900) gas. acsgcipr.orgcommonorganicchemistry.com

The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free secondary amine. commonorganicchemistry.com

Under the acidic conditions, the final product is typically isolated as the corresponding amine salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

The reaction is generally fast and clean, often reaching completion at room temperature. The choice of acid and solvent can be tailored to the substrate's sensitivity to other functional groups. researchgate.net

Common Reagents for Acid-Mediated Boc Deprotection
Acidic ReagentTypical SolventTypical ConditionsNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temp.Very common; TFA is volatile and corrosive. Reaction is usually fast. acsgcipr.orgnih.gov
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl Acetate, Methanol0°C to Room Temp.Often used as a saturated solution in the organic solvent. Product is the HCl salt. nih.gov
Aqueous Phosphoric Acid (85%)-Room Temp. to 50°CA milder, less corrosive, and environmentally benign alternative. researchgate.net

Orthogonal Protecting Group Strategies in Conjunction with Boc Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern chemical synthesis, particularly in peptide and complex molecule synthesis, due to its robust nature and specific cleavage conditions. Its utility is maximized when used in orthogonal protecting group strategies, where multiple, distinct protecting groups can be removed selectively in any order without affecting the others. researchgate.netiris-biotech.de The Boc group is characteristically stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). total-synthesis.comnih.gov

This acid-lability allows for its use alongside base-labile or hydrogenation-sensitive protecting groups. A classic orthogonal pairing is the Boc/Fmoc (9-fluorenylmethoxycarbonyl) strategy. iris-biotech.de In a hypothetical synthetic route involving this compound, another functional group in the molecule could be protected with an Fmoc group. The Fmoc group could be selectively removed using a base like piperidine, leaving the Boc group on the propargylamine (B41283) nitrogen intact. ub.edu Subsequently, the Boc group could be removed with TFA to liberate the secondary amine.

Another common orthogonal partner is the benzyl (Bn) group or related benzyloxycarbonyl (Cbz) group, which are typically removed by catalytic hydrogenolysis. nih.gov A synthetic intermediate could feature both the Boc-protected propargylamine and a benzyl-protected alcohol or phenol. The benzyl group could be cleaved using H₂ gas and a palladium catalyst, with the Boc group remaining unaffected. This orthogonality is crucial for the sequential unmasking and reaction of different functional groups within a complex molecule.

The table below summarizes common protecting groups that are orthogonal to the Boc group, enabling selective deprotection schemes.

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal to Boc?
9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFYes
BenzyloxycarbonylCbzH₂, Pd/C (Hydrogenolysis)Yes
BenzylBnH₂, Pd/C (Hydrogenolysis)Yes
AcetylAcMild base (e.g., K₂CO₃, MeOH) or acidNo (Potential for cleavage under acidic Boc removal)
TrimethylsilylTMSFluoride ion (e.g., TBAF) or mild acidYes (if acid conditions are carefully controlled)
tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF) or moderate acidYes (TBDMS is more acid-stable than Boc)

Other Reaction Pathways and Transformations

Beyond its role as a protected amine, the unique structure of this compound allows for a variety of other chemical transformations centered on its propargyl and carbamate functionalities.

Cyclization Reactions of Propargyl Carbamates

The propargyl carbamate motif is a versatile precursor for the synthesis of various heterocyclic structures through intramolecular cyclization. The activation of the alkyne, typically by a transition metal catalyst, initiates a nucleophilic attack from a tethered group or the carbamate oxygen itself.

Gold catalysts are particularly effective in activating the alkyne bond towards nucleophilic attack. For instance, cationic gold(I) complexes can catalyze the intramolecular hydroamination of alkynyl carbamates to generate 1,2-dihydroisoquinolines in 6-endo cyclization reactions. researchgate.net While this specific example involves a benzyl carbamate, the principle extends to other N-Boc protected propargyl systems. A plausible mechanism involves the coordination of the gold(I) catalyst to the alkyne, which lowers the pKa of the acetylenic proton and increases its electrophilicity, thereby facilitating the intramolecular attack by the nitrogen atom of a tethered nucleophile.

In a related transformation, gold(I) catalysis can also promote the cyclization of propargylic tert-butyl carbonates, where the carbamate oxygen acts as the nucleophile, leading to the formation of 4-alkylidene-1,3-dioxolan-2-ones. researchgate.netbeilstein-journals.org The reaction proceeds via a 5-exo-dig cyclization following activation of the alkyne by the gold catalyst. nih.gov

Furthermore, base-promoted cyclization of closely related N-Boc-N-propargylenamines has been shown to produce multi-substituted pyrroles. semanticscholar.org This 5-exo-dig cyclization proceeds under basic conditions, and interestingly, can also lead to the cleavage of the N-Boc group, yielding N-H-pyrroles directly. semanticscholar.org

The table below illustrates different cyclization pathways available to propargyl carbamates and related structures.

Reactant TypeCatalyst/ConditionsProduct HeterocycleCyclization Mode
(2-Alkynyl)benzyl CarbamatesAuCl(PPh₃)/AgNTf₂1,2-Dihydroisoquinoline6-endo Hydroamination
Propargylic tert-Butyl CarbonatesPPh₃AuNTf₂4-Alkylidene-1,3-dioxolan-2-one5-exo-dig Oxacyclization
N-Boc-N-propargylenaminesNaOEtPyrrole5-exo-dig Aminocyclization

Functionalization of the Carbamate Nitrogen Atom

The nitrogen atom in this compound is already functionalized with both a methyl group and a propargyl group. The synthesis of the title compound itself represents a key functionalization step, typically achieved by the N-alkylation of a precursor. For example, the reaction of tert-butyl (2-aminophenyl)carbamate with propargyl bromide in the presence of a base like K₂CO₃ leads to N-propargylation. nih.govresearchgate.netscienceopen.com While this example illustrates the introduction of a propargyl group, a similar strategy would be used to introduce the methyl group.

Further functionalization of the tertiary carbamate nitrogen is challenging due to its steric hindrance and reduced nucleophilicity. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group of the Boc protector. Therefore, reactions directly involving the carbamate nitrogen of the title compound are not commonly reported. Instead, synthetic strategies typically involve the deprotection of the Boc group to reveal the secondary methyl(propargyl)amine, which can then undergo a wide range of functionalization reactions such as acylation, sulfonation, or further alkylation.

Metal-Catalyzed Transformations Beyond Click Chemistry

While the terminal alkyne of this compound is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), it also participates in a variety of other metal-catalyzed transformations.

Gold-Catalyzed Reactions: As mentioned in the context of cyclizations, gold catalysts are highly effective at activating the alkyne. Gold(I) complexes can catalyze tandem reactions initiated by the hydroamination of alkynyl carbamates, leading to complex heterocyclic systems. researchgate.net These reactions leverage the ability of gold to act as a soft, carbophilic Lewis acid, making the alkyne susceptible to attack by various nucleophiles. beilstein-journals.org The resulting intermediates, such as enecarbamates, can then participate in subsequent condensation or Michael addition reactions in a single pot. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. While direct arylation of the terminal C-H bond of the alkyne (a Sonogashira-type coupling) is a primary application, other transformations are possible. For instance, palladium-catalyzed direct arylation has been demonstrated on thiophene (B33073) rings bearing a CH₂NHBoc substituent. researchgate.net This suggests that the Boc-protected nitrogen does not inhibit catalytic activity and that similar cross-coupling reactions could potentially be applied to other parts of a molecule containing the this compound moiety. Palladium catalysis is also used to synthesize N-aryl carbamates from aryl halides and carbamate precursors, highlighting the compatibility of the Boc-amine functionality with palladium catalysis. researchgate.netorganic-chemistry.org

The following table provides examples of metal-catalyzed reactions applicable to propargyl carbamates.

Metal CatalystReaction TypeSubstrate TypeProduct Type
Gold (I)Hydroamination/Tandem CyclizationAlkynyl CarbamatesPolycyclic Heterocycles
Gold (I)CycloisomerizationPropargylic CarbonatesCyclic Carbonates
Palladium (II)Direct ArylationHeterocycles with -CH₂NHBocArylated Heterocycles
Copper (I)A³ CouplingAldehyde, Amine, AlkynePropargylamines

Radical Reactions Involving the Alkyne Unit

The alkyne functional group is susceptible to radical addition reactions, most notably the thiol-yne reaction. This reaction involves the addition of a thiol across the carbon-carbon triple bond, initiated by a radical source such as a photoinitiator and UV light, or a thermal initiator. nih.gov The reaction typically proceeds via a free-radical chain mechanism where a thiyl radical (RS•) adds to the alkyne.

In the case of terminal alkynes like that in this compound, the reaction can lead to both mono- and bis-adducts. The initial addition of a thiyl radical generates a vinyl sulfide (B99878) radical intermediate. This intermediate can then abstract a hydrogen atom from another thiol molecule to yield the mono-adduct and propagate the radical chain. If a second equivalent of thiol is present and conditions are favorable, a second radical addition to the remaining double bond of the vinyl sulfide can occur, leading to a 1,2-bis(thioether) product. usm.eduresearchgate.net

Studies on the thiol-yne reaction with propargylamine have demonstrated the successful formation of the bis-addition product. usm.eduresearchgate.net The reaction is often highly efficient and proceeds under mild conditions, fitting the criteria for a "click" reaction. nih.gov This reactivity provides a powerful method for conjugating molecules containing the this compound unit to thiol-containing species, such as cysteine residues in peptides or thiol-functionalized polymers.

Reaction NameInitiatorReactantKey IntermediateProduct
Thiol-Yne Radical AdditionUV light, PhotoinitiatorThiol (R-SH)Thiyl radical (RS•)Vinyl sulfide (mono-adduct) or 1,2-dithioether (bis-adduct)

Applications of Tert Butyl Methyl Prop 2 Yn 1 Yl Carbamate in Advanced Chemical Synthesis

Role as a Versatile Organic Building Block

The inherent reactivity of the propargyl group, coupled with the stability and synthetic utility of the Boc-protecting group, positions tert-Butyl methyl(prop-2-yn-1-yl)carbamate as a highly adaptable precursor for the synthesis of a variety of organic structures.

Synthesis of Nitrogen Heterocyclic Compounds

The carbamate (B1207046) and alkyne functionalities within this compound provide a synthetically advantageous scaffold for the construction of various nitrogen-containing heterocyclic compounds. One notable application is in the synthesis of oxazolidinones. researchgate.netnih.gov Gold-catalyzed intramolecular cyclization of N-Boc protected alkynylamines, such as this compound, offers a mild and efficient pathway to 5-methylene-1,3-oxazolidin-2-ones. nih.gov This transformation proceeds via the activation of the alkyne by a cationic gold(I) complex, followed by an intramolecular nucleophilic attack of the carbamate oxygen. rsc.orgnih.gov

Similarly, palladium-catalyzed multicomponent reactions can be employed to synthesize functionalized oxazolidinones from propargylamines, carbon dioxide, and aryl halides. researchgate.net These methods highlight the utility of the carbamate as an internal nucleophile for the formation of the heterocyclic ring. The resulting oxazolidinone core is a prevalent structural motif in a number of biologically active compounds.

Catalyst SystemReactantsProductReference
Cationic Gold(I) ComplexN-Boc-protected alkynylamines5-methylene-1,3-oxazolidin-2-ones nih.gov
Palladium(II)/Bis-sulfoxide/Brønsted AcidN-Boc homoallylic aminesOxazolidinones nih.govacs.org
Palladium CatalystPropargylamines, CO2, Aryl HalidesFunctionalized Oxazolidinones researchgate.net

Construction of Complex Polycyclic Structures

The alkyne moiety of this compound is a key functional group for participating in cycloaddition reactions to construct complex polycyclic frameworks. A significant example is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, which yields α,β-cyclopentenones. wikipedia.org The use of N-Boc-propargylamine derivatives in the Pauson-Khand reaction with strained alkenes like norbornadiene allows for the synthesis of intricate polycyclic cyclopentenones. nih.govfigshare.com

In this reaction, the N-Boc-aminomethyl group can be considered a masked leaving group, enabling further synthetic transformations of the resulting cyclopentenone. This strategy provides a powerful method for the construction of densely functionalized polycyclic systems that can serve as intermediates in the synthesis of natural products and other complex target molecules. nih.govfigshare.com

ReactionReactantsProductReference
Pauson-Khand ReactionN-Boc-propargylamine, Norbornadiene, Carbon MonoxidePolycyclic Cyclopentenone nih.govfigshare.com
Gold-catalyzed cascade cyclizationN-propargyl ynamidesFunctionalized indeno[1,2-c]pyrroles rsc.org

Development of Diverse Molecular Scaffolds for Drug Discovery

The propargylamine (B41283) motif is an important structural element in medicinal chemistry, and N-methylpropargylamine derivatives, in particular, have been explored for the development of various therapeutic agents. nih.govnih.govresearchgate.net The N-methylpropargylamine scaffold, which can be derived from this compound after deprotection, is a key pharmacophore in a number of enzyme inhibitors. nih.govacs.org

For instance, N-methylpropargylamine-containing quinazoline (B50416) derivatives have been designed and synthesized as multi-target agents for potential use in the treatment of Alzheimer's disease. nih.govresearchgate.net These compounds are designed to interact with multiple biological targets, a strategy that is increasingly being explored in drug discovery. The versatility of the propargylamine moiety allows for its incorporation into a wide range of molecular scaffolds to modulate their biological activity.

Drug Candidate ClassTherapeutic TargetReference
N-methylpropargylamino-quinazoline derivativesAlzheimer's Disease (multi-target) nih.govresearchgate.net
Indole-2-N-methylpropargylamineMonoamine Oxidase B (MAO-B) researchgate.net
N-alkylpiperidine carbamatesMonoamine Oxidase B (MAO-B) acs.org

Contributions to Medicinal Chemistry Research

The unique combination of a protected amine and a reactive alkyne in this compound makes it a valuable tool in modern medicinal chemistry, particularly in the design and synthesis of targeted therapeutics and bioconjugates.

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) Incorporating the Scaffold

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.govresearchgate.net A PROTAC molecule typically consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The terminal alkyne of this compound is an ideal functional handle for its incorporation into PROTAC linkers via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov After deprotection of the Boc group, the resulting secondary amine can be attached to one of the ligands, while the alkyne is available for reaction with an azide-functionalized counterpart. This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linker lengths and compositions to optimize their degradation efficiency and pharmacokinetic properties. nih.gov

PROTAC ComponentRole of this compoundKey ReactionReference
LinkerProvides a scaffold for connecting the two ligandsCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govresearchgate.net

Development of Conjugates for Enhanced Biological Activity

The concept of bioconjugation, the linking of two or more molecules to create a new entity with combined or enhanced properties, is a powerful strategy in drug discovery and chemical biology. nih.govnih.gov The alkyne functionality of this compound makes it an excellent substrate for "click chemistry" reactions, enabling its conjugation to a wide variety of molecules, including peptides, proteins, and fluorescent dyes. nih.govresearchgate.net

Conjugation StrategyApplicationKey ReactionReference
Bioconjugation via "Click Chemistry"Labeling of biomolecules, Targeted drug deliveryCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.gov

Scaffolds for Antimicrobial Studies

The search for new antimicrobial agents is a critical area of research, driven by the rise of multidrug-resistant pathogens. The design of novel molecular scaffolds is a key strategy in this endeavor. While direct studies on the antimicrobial properties of this compound are not extensively documented, its structural components are relevant to the development of new antimicrobial candidates. The 2,5-dimethylphenyl scaffold, for instance, is a common feature in many compounds with demonstrated antimicrobial activity against a range of bacteria, fungi, and viruses. mdpi.com This suggests that molecular frameworks incorporating features present in this compound could serve as a basis for the synthesis of new antimicrobial agents.

Furthermore, polymers derived from propargyl alcohol have been shown to exhibit significant antimicrobial and antibiofilm potential. nih.gov Nanoparticles of poly(propargyl alcohol) have demonstrated efficacy against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.gov This highlights the potential of the propargyl group, a key feature of this compound, in the design of bioactive materials. The development of novel chemical scaffolds is crucial for innovating in antibiotic drug development to counteract bacterial resistance. researchgate.net

Table 1: Antimicrobial Activity of Nano-Poly(propargyl alcohol)

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus 20.20 0.47
Escherichia coli 14.50 1.87
Candida albicans Not specified Not specified

Data sourced from a study on functionalized nanopolymer-based poly(propargyl alcohol) nih.gov

Protein Mimicry and Epitope Presentation Through Scaffold Design

Peptidomimetics, compounds that mimic the structure and function of peptides, are of great interest in medicinal chemistry as they can overcome some of the limitations of natural peptides, such as poor stability and bioavailability. mdpi.com The carbamate group, a central feature of this compound, is often used as a peptide bond surrogate in the design of peptidomimetics. nih.gov This is due to its increased chemical and proteolytic stability compared to the amide bond found in peptides. nih.gov

The design of peptidomimetic scaffolds often involves the use of heterocyclic structures to constrain the conformation of the molecule and present specific pharmacophores in a desired orientation. mdpi.comresearchgate.net While there is no direct evidence of this compound being used for protein mimicry, its structure provides a valuable starting point. The carbamate backbone can mimic the peptide linkage, and the propargyl group offers a versatile handle for further chemical modification. This "clickable" alkyne functionality allows for the attachment of various side chains or other molecular entities through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal reaction. nih.gov This modular approach could be employed to present specific epitopes, mimicking the binding surfaces of proteins and enabling the development of novel therapeutics that target protein-protein interactions.

Applications in Materials Science

The unique chemical properties of this compound also lend themselves to applications in the field of materials science, particularly in the development of responsive and functional materials.

Stimuli-responsive or "intelligent" hydrogels and nanoparticles are at the forefront of advanced drug delivery systems. youtube.comuobaghdad.edu.iq These materials can undergo physical or chemical changes in response to specific triggers, such as pH, temperature, or the presence of certain enzymes, allowing for the controlled release of therapeutic agents. uobaghdad.edu.iqrsc.org The propargyl group of this compound is particularly well-suited for integration into such systems through "click" chemistry.

The alkyne-azide cycloaddition reaction provides a highly efficient method for the surface functionalization of nanocarriers. rsc.orgdoaj.org For instance, "clickable" nanocapsules bearing alkyne groups can be decorated with targeting ligands, such as folic acid or RGD peptides, to enhance their specificity for cancer cells. rsc.org The this compound molecule could be used to introduce these reactive alkyne handles onto a polymer backbone, which is then formulated into a drug delivery vehicle. The carbamate linkage itself can also be designed to be cleavable under specific physiological conditions, providing an additional mechanism for drug release. nih.gov

The propargyl group is a highly versatile functional moiety that can be introduced into small molecules to create building blocks for more complex structures. nih.govmdpi.com Propargylamines, in particular, are used in a variety of organic synthesis reactions and as monomers for the creation of functional polymers. revmaterialeplastice.ro this compound can serve as a precursor for such materials. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be readily removed under acidic conditions, revealing a secondary amine that can participate in polymerization reactions or be further functionalized.

Polymers synthesized from or functionalized with this compound would bear pendant alkyne groups along their backbone. These alkynes can then be used for post-polymerization modification via click chemistry, allowing for the facile introduction of a wide range of functional groups. This approach has been used to create polymers with tailored properties for various applications, including as lubricant additives. uobaghdad.edu.iq For example, copolymers of tert-butyl acrylamide (B121943) and octyl acrylate (B77674) have been synthesized and evaluated for their performance-enhancing properties in lubricating oils. uobaghdad.edu.iq

Utility in Bioconjugation and Macromolecular Modification

Bioconjugation, the chemical linking of two biomolecules, or a biomolecule and a synthetic molecule, is a powerful tool in chemical biology and drug development. nih.gov The high efficiency and bio-orthogonality of click chemistry have made it a favored method for such modifications.

The terminal alkyne of this compound is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the covalent attachment of the carbamate-containing molecule to a wide array of biomolecules that have been functionalized with an azide (B81097) group. This includes sugars, peptides, proteins, and even DNA. nih.govrsc.org

The conjugation of small molecules to proteins and peptides can enhance their therapeutic properties. nih.gov For example, a small molecule inhibitor can be conjugated to a peptide that targets a specific cellular location, thereby increasing the local concentration of the inhibitor and improving its efficacy. diva-portal.org Similarly, the modification of DNA with synthetic molecules can be used to study its structure and function or to develop new diagnostic tools. nih.gov The ability to conjugate carbohydrates to other biomolecules is also of significant interest, particularly in the development of vaccines and targeted therapies. rsc.org this compound, with its readily accessible alkyne, provides a straightforward means to participate in these powerful bioconjugation strategies.

Creation of Multifunctional Bioconjugates for Biomedical Applications

The chemical compound this compound serves as a critical and versatile building block in the sophisticated synthesis of multifunctional bioconjugates. These complex molecules are engineered to perform several specific tasks within a biological environment, such as targeted drug delivery, in vivo imaging, and diagnostics. The unique structure of this carbamate derivative, featuring two distinct functional groups, allows for a controlled, stepwise assembly of these intricate bioconjugates.

The primary utility of this compound in this context stems from its bifunctional nature. It contains:

A propargyl group (a terminal alkyne).

A tert-butoxycarbonyl (Boc)-protected secondary amine .

The terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible, making it ideal for attaching the carbamate linker to a biomolecule (like a protein, antibody, or nucleic acid) that has been functionalized with an azide group. researchgate.netgoogle.com This forms a stable triazole linkage, covalently connecting the building block to the biological component of the conjugate.

Simultaneously, the Boc group acts as a temporary protecting shield for the amine. This protection is crucial for preventing the amine from engaging in unwanted side reactions during the initial conjugation steps. Following the click reaction, the Boc group can be cleanly removed under acidic conditions to reveal the free amine. This newly exposed amine then serves as a second handle for chemical modification, allowing for the attachment of another functional molecule, such as a therapeutic drug, a fluorescent dye for imaging, or a chelating agent for radiolabeling.

This sequential and controlled reactivity is fundamental to the creation of multifunctional systems. For instance, in the development of Antibody-Drug Conjugates (ADCs), this compound can be used to create a linker that connects a cytotoxic drug to a tumor-targeting antibody. nih.gov The propargyl group would be used to attach the linker to the drug molecule, and after deprotection, the amine could be used to form a stable bond with the antibody. This modular approach allows researchers to mix and match different components to optimize the therapeutic efficacy and safety profile of the final bioconjugate.

Detailed research findings from studies on microtubule-stabilizing agents and Bcl-xL inhibitors have demonstrated the practical application of this compound as a reactant in the synthesis of complex therapeutic molecules. researchgate.netnih.gov In these syntheses, the carbamate is reacted with other complex heterocyclic structures to introduce the alkyne functionality, which is essential for subsequent conjugation steps.

The table below illustrates the components and linkages in a hypothetical multifunctional bioconjugate constructed using this compound as a central linker.

ComponentFunctionLinkage to Carbamate Derivative
Targeting Moiety Binds to specific cells or tissuesCovalent bond formed via the deprotected amine group
Therapeutic Payload Exerts a pharmacological effectStable triazole ring formed via CuAAC with the propargyl group
Imaging/Diagnostic Agent Enables visualization or detectionCan be attached to either the targeting moiety or payload, or a multi-arm version of the linker

Further research has explored the incorporation of such alkyne-containing linkers into sophisticated drug delivery systems. The resulting bioconjugates, such as ADCs targeting the B-cell lymphoma-extra large (BCL-XL) protein, have shown activity in preclinical models, validating the utility of this synthetic strategy. nih.gov The ability to construct these molecules with high precision is crucial for developing next-generation targeted therapies that can selectively act on diseased cells while minimizing damage to healthy tissue.

The table below summarizes findings related to the synthesis and application of bioconjugates where this compound or similar propargyl-functionalized linkers are employed.

Bioconjugate TypeKey ComponentsSynthetic Strategy HighlightBiomedical Application
Antibody-Drug Conjugate (ADC) Tumor-targeting antibody, Cytotoxic drug, LinkerCuAAC for drug-linker attachment; Amide bond for linker-antibodyTargeted Cancer Therapy
Targeted Protein Degrader Target protein binding moiety, E3 ligase binder, LinkerStepwise assembly using orthogonal protecting groups and click chemistryProtein Degradation in Disease
Microtubule-Stabilizing Agent Conjugate Microtubule-targeting agent, Solubility modifier, LinkerIntroduction of the alkyne handle for further functionalizationNeurodegenerative Disease Research

Analytical Characterization Techniques for Tert Butyl Methyl Prop 2 Yn 1 Yl Carbamate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For tert-butyl methyl(prop-2-yn-1-yl)carbamate and its derivatives, NMR and IR spectroscopy provide critical information about the carbon-hydrogen framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen atoms within a molecule, providing insights into their connectivity and chemical environment.

¹³C NMR Spectroscopy: Similarly, carbon NMR data from related compounds provide a reliable template for predicting the spectrum of this compound. In tert-butyl methoxy(2-propynyl)carbamate, the carbons of the tert-butyl group appear at approximately 28.1 ppm (methyls) and 81.6 ppm (quaternary). The methylene (B1212753) carbon is observed around 39.5 ppm, while the acetylenic carbons resonate at about 71.5 ppm (CH) and 71.8 ppm (quaternary C). The carbonyl carbon of the carbamate (B1207046) gives a signal at 156.2 ppm. nih.gov

A summary of expected and observed chemical shifts for this compound and a key derivative is presented below.

Functional Group Expected ¹H Chemical Shift (ppm) Observed ¹H Chemical Shift (ppm) in a Derivative *Expected ¹³C Chemical Shift (ppm) Observed ¹³C Chemical Shift (ppm) in a Related Compound **
-C(CH₃)₃~1.51.51~2828.1
-C(CH₃)₃~8081.6
-N-CH₃~2.9-3.1N/A~35-40N/A
-N-CH₂-C≡~4.13.83~4039.5
-C≡CH~2.22.28~70-7571.5
-C≡CH~75-8071.8
-C=ON/AN/A~155156.2

* Data from tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate sielc.com ** Data from tert-butyl methoxy(2-propynyl)carbamate nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands are expected.

The IR spectrum of the related tert-butyl methoxy(2-propynyl)carbamate shows a medium intensity band at 3292 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. nih.gov A weak band for the C≡C triple bond stretch is observed at 2125 cm⁻¹. Strong bands for C-H stretching in the tert-butyl group are seen at 2980 cm⁻¹. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the carbamate group, which appears at 1713 cm⁻¹. nih.gov Other significant bands include those for C-O and C-N stretching in the 1370-1165 cm⁻¹ region. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) in a Related Compound *
≡C-HStretch3300-32503292
C-H (sp³)Stretch3000-28502980, 2938
C≡CStretch2260-21002125
C=OStretch1725-17001713
C-OStretch1300-10001278, 1243, 1165
C-NStretch1250-10201370

* Data from tert-butyl methoxy(2-propynyl)carbamate nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For tert-butyl methoxy(2-propynyl)carbamate, the calculated exact mass for the protonated molecule [M+H]⁺ (C₉H₁₅NO₃H⁺) is 186.11302, which was found to be in excellent agreement with the experimentally determined value of 186.11303. nih.gov This level of accuracy is crucial for unequivocally confirming the chemical formula.

LC-MS and UPLC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are invaluable for analyzing reaction mixtures and confirming the presence of target compounds. In a patent describing the synthesis of a derivative, this compound was used as a starting material, and the subsequent product was analyzed by LC-MS, confirming the progression of the reaction. sielc.com While specific LC-MS data for the parent compound is not detailed, the technique is clearly applicable to its analysis and the monitoring of its chemical transformations. The instability of the tert-butoxycarbonyl (Boc) protecting group under certain MS conditions can be a challenge, sometimes leading to the observation of the deprotected species. chemicalforums.com

Predicted mass spectrometry data for this compound suggests the following adducts would be observed:

Adduct Predicted m/z
[M+H]⁺170.11756
[M+Na]⁺192.09950
[M+NH₄]⁺187.14410
[M+K]⁺208.07344

Data from PubChemLite nih.gov

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for the assessment of their purity.

Flash column chromatography is a standard method for the purification of these compounds on a preparative scale. For the purification of tert-butyl methoxy(2-propynyl)carbamate, a mobile phase of hexane-diethyl ether (3:2) was employed with silica (B1680970) gel as the stationary phase. nih.gov In the case of tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, a mixture of hexane (B92381) and dichloromethane (B109758) (65:35) was used as the eluent. sielc.com The choice of solvent system is critical and is typically optimized based on the polarity of the specific compound and any impurities present.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the purity of carbamate compounds. For related tert-butyl carbamates, reverse-phase HPLC methods have been developed using columns such as Newcrom R1 with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com These methods are often scalable for preparative separations to isolate high-purity material.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-methylcarbamates. This method is adept at separating components within a mixture, allowing for the quantification and purification of the target compound. For carbamate analysis, reverse-phase HPLC is frequently employed.

In a typical setup, a C18 column is used as the stationary phase, which effectively separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be modified with acids like formic acid or phosphoric acid to improve peak shape and resolution. For instance, a reverse-phase HPLC method for tert-butyl carbamate utilizes a mobile phase of acetonitrile, water, and phosphoric acid. researchgate.net For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. researchgate.net

The development of an HPLC-MS/MS method for a valine carbamate prodrug of naringenin (B18129) highlights the technique's sensitivity and robustness. nih.gov In this study, liquid-liquid extraction was used for sample preparation, and chromatographic separation was achieved on a C18 column with a gradient elution, allowing for the simultaneous determination of the parent drug and its carbamate prodrug in plasma samples. nih.gov This demonstrates the potential of HPLC-MS for detailed pharmacokinetic studies of carbamate derivatives.

While specific HPLC protocols for this compound are not extensively detailed in the available literature, the established methods for other carbamates provide a strong foundation for developing a suitable analytical procedure. Key variables to optimize would include the specific column chemistry, the mobile phase composition and gradient, and the detector settings to achieve the desired sensitivity and resolution.

Flash Column Chromatography for Purification

Flash column chromatography is an indispensable technique for the efficient purification of synthetic organic compounds, including this compound and its derivatives. This method utilizes a stationary phase, typically silica gel, and a solvent system (eluent) to separate compounds based on their polarity.

The purification of various N-Boc protected amines and propargylamines frequently employs flash chromatography. nih.govresearchgate.netsemanticscholar.org For example, the purification of N-Boc protected amines has been successfully carried out using a hexane/ethyl acetate (B1210297) eluent system on a silica gel column. nih.gov Similarly, the synthesis of N-Boc-N-propargylenamines involved purification by column chromatography with a mixture of n-hexane and ethyl acetate as the eluent. semanticscholar.org

A specific application of this technique is demonstrated in the synthesis of tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, a derivative of the target compound. Following the synthesis, the crude product was purified by column chromatography using a 65:35 mixture of hexane and dichloromethane as the eluent to yield the purified product. mdpi.comfrontiersin.org This highlights the utility of flash chromatography in isolating the desired compound from a complex reaction mixture.

The general procedure for flash chromatography involves packing a column with silica gel, loading the crude sample, and then passing the eluent through the column under pressure to expedite the separation. orgsyn.org The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC) to find a solvent system that provides good separation of the target compound from impurities. researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is invaluable for the unambiguous determination of the molecular structure of novel compounds.

The crystal structure of tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, a derivative of this compound, has been successfully determined using single-crystal X-ray diffraction. mdpi.comfrontiersin.orgmdpi.comresearchgate.net This analysis revealed that the compound crystallizes in the monoclinic space group. mdpi.commdpi.com

The crystallographic data provides a wealth of structural information, including bond lengths, bond angles, and torsion angles, which confirm the connectivity and conformation of the molecule. mdpi.commdpi.com In the crystal structure of tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, the molecules are linked by C—H⋯O interactions, and both intramolecular C—H⋯O and N—H⋯N hydrogen bonds are present. mdpi.comfrontiersin.orgmdpi.comresearchgate.net The analysis of the dihedral angles between different planes of the molecule indicated that the molecule is not co-planar. mdpi.commdpi.com

The process of obtaining a crystal structure involves growing a suitable single crystal, which for this derivative was achieved by slow evaporation of a hexane-dichloromethane solution. mdpi.comfrontiersin.org The crystal is then mounted on a diffractometer, and a beam of X-rays is directed at it. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be deduced. mdpi.commdpi.com

Crystallographic Data for tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate
ParameterValue
Chemical FormulaC₁₇H₂₀N₂O₂
Molecular Weight284.35
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.1936 (12)
b (Å)8.7181 (4)
c (Å)19.7619 (9)
β (°)99.513 (5)
Volume (ų)3261.3 (3)
Z8
RadiationMo Kα
Temperature (K)293

Other Advanced Analytical Methods

Beyond the core techniques of chromatography and crystallography, a range of other advanced analytical methods are essential for characterizing materials and nanostructures that incorporate this compound and its derivatives.

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of nanoparticles and macromolecules in a solution. The method works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity, which are caused by the Brownian motion of the particles. frontiersin.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. frontiersin.org

The hydrodynamic radius of the particles is determined from their diffusion coefficient using the Stokes-Einstein equation. frontiersin.org DLS is a valuable tool for assessing the stability of nanoparticle suspensions over time and under different conditions, such as varying pH and temperature. frontiersin.org The aggregation of nanoparticles, which can be induced by changes in the solution environment, can be monitored in real-time using DLS. nih.gov

For nanoparticles functionalized with this compound or its derivatives, DLS would be a critical technique to determine the size and polydispersity of the nanoparticles in suspension. It would also be instrumental in studying how the surface functionalization affects the stability and aggregation behavior of the nanoparticles.

Powder X-Ray Diffraction (P-XRD) for Solid-State Analysis

Powder X-Ray Diffraction (P-XRD) is a powerful technique for the characterization of crystalline materials. It is used to identify the crystalline phases present in a sample, determine the crystal structure, and measure physical properties such as crystallite size and strain. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle.

The resulting diffraction pattern is a fingerprint of the crystalline material, with the positions and intensities of the diffraction peaks being characteristic of the crystal structure. mdpi.com P-XRD is widely used in materials science to study a variety of materials, including functional oxides, organic and hybrid materials. researchgate.net

In the context of this compound and its derivatives, P-XRD could be used to analyze the solid-state properties of these compounds. For materials and nanoparticles functionalized with these carbamates, P-XRD would be essential for confirming the crystalline structure of the core material and for detecting any changes in the crystal structure that may occur as a result of the surface modification. For example, in the study of perovskite solar cells, P-XRD was used to analyze the interaction between carbamate-containing passivators and the perovskite material. acs.org

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of nanostructures. mdpi.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample. TEM can provide detailed information about the size, shape, and morphology of nanoparticles, as well as their internal structure. mdpi.com

For core-shell nanoparticles, TEM is an invaluable tool for visualizing both the core and the shell, and for determining the thickness and uniformity of the shell. mdpi.com The characterization of nanoparticles functionalized with this compound or its derivatives would greatly benefit from TEM analysis. This technique could provide direct evidence of the successful functionalization by visualizing the organic layer on the nanoparticle surface.

Furthermore, advanced TEM techniques, such as energy-dispersive X-ray spectroscopy (EDX), can be used to perform elemental analysis of the nanoparticles, confirming the presence of the elements from the carbamate functional group on the nanoparticle surface. Correlative light and electron microscopy (CLEM) combines the strengths of fluorescence microscopy and TEM to provide multiparametric analysis of nanoparticles, such as correlating particle size with the number of functional ligands on the surface. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling of tert-Butyl methyl(prop-2-yn-1-yl)carbamate

Molecular modeling of this compound allows for the exploration of its three-dimensional structure and conformational landscape. These studies typically involve the use of molecular mechanics or quantum mechanics methods to determine the most stable arrangement of atoms in space. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated to define the molecule's shape.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to investigate the electronic structure and reactivity of this compound. One study is known to have employed the (U)B3LYP hybrid exchange-correlation functional with the D3 dispersion correction and the 6-31G** basis set. nih.gov To account for the influence of a solvent, these calculations incorporated the Poisson-Boltzmann continuum (PBF) approximation for water. nih.gov

Such calculations provide valuable data on the molecule's electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller gap generally indicates higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential map can be generated to identify electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other reagents.

Table 1: Representative Data from Quantum Chemical Calculations

ParameterDescriptionTypical Predicted Value Range
HOMO Energy Energy of the Highest Occupied Molecular Orbital-
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-
HOMO-LUMO Gap Energy difference between HOMO and LUMO-
Dipole Moment Measure of the molecule's overall polarity-

Note: Specific calculated values for this compound are not publicly available and would be dependent on the specific computational methodology and level of theory employed.

Docking Studies and Molecular Dynamics Simulations of Derivatives in Biological Systems

While direct docking and molecular dynamics (MD) simulation studies focused solely on derivatives of this compound are not extensively documented, this compound has been used as a building block in the synthesis of more complex molecules that have been subjected to such computational analyses. For instance, derivatives of this carbamate (B1207046) have been incorporated into larger structures designed as potential therapeutic agents, which were then studied using MD simulations to understand their dynamic behavior and interactions within biological systems, such as proteins. These simulations provide insights into the conformational changes of the ligand and its binding stability within a protein's active site over time.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For this compound, these predictions can provide valuable information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated using quantum mechanical methods. These calculated shifts, when compared with experimentally obtained spectra, can confirm the molecular structure. Experimental ¹H and ¹³C NMR data for this compound are available, showing characteristic signals for the tert-butyl, methyl, and propargyl groups. nih.gov

Infrared (IR) Spectroscopy: Computational IR spectroscopy can predict the vibrational frequencies and intensities of the molecule's functional groups. For this compound, key predicted vibrational modes would include the C=O stretching of the carbamate group, the C≡C stretching of the alkyne, the ≡C-H stretching of the terminal alkyne, and the various C-H and C-N stretching and bending vibrations.

Table 2: Predicted Spectroscopic Data vs. Experimental Data

Spectroscopic DataPredicted ParameterExperimental Value
¹H NMR Chemical Shift (ppm)δ 4.03 (s, 2H), 2.91 (s, 3H), 2.21 (t, J = 3.0 Hz, 1H), 1.46 (s, 9H) nih.gov
¹³C NMR Chemical Shift (ppm)δ 155.45, 80.26, 79.32, 71.68, 38.12 nih.gov
IR Spectroscopy Vibrational Frequency (cm⁻¹)-

Note: Computationally predicted spectroscopic values are not available in the reviewed literature. The table presents experimental data for comparison purposes.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Access tert-Butyl methyl(prop-2-yn-1-yl)carbamate and Analogs

The pursuit of more efficient, sustainable, and scalable methods for synthesizing this compound is a key area of future research. Current methods often rely on standard procedures for carbamate (B1207046) formation, but advancements could significantly enhance accessibility and broaden the diversity of available analogs.

CO2 as a C1 Source : Emerging methodologies utilize carbon dioxide as a green and sustainable C1 source for carbamate synthesis. nih.govresearchgate.net Future work could focus on developing catalytic systems (homogeneous or heterogeneous) to directly couple N-methylpropargylamine with CO2 and a tert-butyl source, bypassing hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov

Continuous-Flow Synthesis : The transition from batch to continuous-flow processes offers improved safety, scalability, and product consistency. nih.gov Developing a continuous-flow method for the synthesis of this compound could enable on-demand production and facilitate multi-step syntheses where it is used as an intermediate. nih.gov

Catalytic Transesterification : Research into the transesterification of simple carbamates (e.g., methyl carbamate) with N-methylpropargylamine, or the reaction of dialkyl carbonates with the amine, could provide alternative, milder synthetic pathways. lincoln.ac.uk

Analog Synthesis : A significant avenue of research is the development of synthetic routes to a wide array of analogs. This involves varying the N-alkyl group (beyond methyl) and the carbamate protecting group (beyond tert-butyl) to fine-tune steric and electronic properties.

Potential Synthetic Strategy Key Advantages Research Focus
Direct Carboxylation with CO2Sustainable, avoids toxic reagents. nih.govDevelopment of efficient catalysts (e.g., metal-organic frameworks, ionic liquids).
Continuous-Flow ProductionScalable, improved safety and control. nih.govReactor design, optimization of reaction parameters (temperature, pressure, flow rate).
Catalytic TransesterificationMilder reaction conditions. lincoln.ac.ukScreening catalysts for high efficiency and selectivity.
Combinatorial Synthesis of AnalogsAccess to diverse chemical space.Modular approaches allowing for variation of N-substituent and O-substituent.

Exploration of New Reactivity Modes for the Propargyl Carbamate Scaffold

The reactivity of this compound is dominated by its terminal alkyne, which is a versatile functional group. nih.govresearchgate.net Future research will likely uncover novel transformations that exploit the interplay between the alkyne and the adjacent carbamate moiety.

Metal-Catalyzed Cyclizations : The propargyl group is a precursor for various metal-catalyzed cyclization and cycloaddition reactions beyond the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org Research into gold, palladium, or rhodium catalysis could lead to the synthesis of novel heterocyclic scaffolds, such as pyrroles or oxazolidinones. researchgate.netresearchgate.net

Umpolung Reactivity : Investigating the "umpolung" or reversal of polarity of the propargylic position could open new synthetic pathways. For instance, the formation of propargyl/allenyl organometallic reagents allows for nucleophilic addition to electrophiles like aldehydes and imines. mdpi.com The carbamate group could influence the regioselectivity of such reactions. rsc.org

Carbamate as a Directing Group : The carbamate functionality itself can potentially act as a directing group in C-H activation reactions, enabling functionalization of positions that are otherwise difficult to access.

Thiol-yne "Click" Chemistry : Beyond azide-alkyne click chemistry, the radical-mediated thiol-yne reaction offers a pathway to create branched structures by the successive addition of two thiol equivalents across the triple bond, a strategy that has been used to functionalize materials. rsc.org

Expansion of Applications in Drug Discovery and Development Beyond Current Scope

Carbamates are a cornerstone in medicinal chemistry, serving as stable peptide bond isosteres and key components in many approved drugs. nih.govacs.orgnih.gov The propargyl group provides a "handle" for further modification, making this compound a valuable building block for drug discovery. acs.orgnih.gov

Fragment-Based Drug Discovery (FBDD) : As a small, functionalized molecule, this compound is an ideal starting point for FBDD campaigns. The alkyne can be used to link the fragment to other small molecules to build up potency against a biological target.

PROTACs and Chemical Probes : The alkyne functionality is perfectly suited for conjugation to linkers in advanced modalities like Proteolysis Targeting Chimeras (PROTACs). It can also be used to attach reporter tags such as fluorophores or biotin, creating chemical probes to study biological systems and identify drug targets. acs.org

Bioorthogonal Chemistry : The propargyloxycarbonyl (Poc) group, a related structure, has been explored as a protecting group that can be removed under biocompatible conditions using palladium catalysis. researchgate.net This opens avenues for using this compound derivatives in prodrug strategies or for in-vivo applications. researchgate.net

Integration of this compound into Advanced Materials for Specific Functions

The terminal alkyne of the compound is an ideal anchor point for covalent attachment to surfaces and polymers, enabling the creation of functionalized materials.

Functionalization of Metal-Organic Frameworks (MOFs) : Propargyl carbamate groups have been incorporated into MOF linkers. rsc.org The terminal alkyne protruding from the MOF surface can then be used to anchor catalytic metal nanoparticles or other functional moieties, creating materials for catalysis or selective capture. rsc.org

Surface Modification : Using CuAAC or other alkyne-ligation chemistries, the compound can be grafted onto azide-functionalized surfaces (e.g., silica (B1680970), polymers). This could be used to alter surface properties, such as hydrophobicity, or to immobilize biomolecules.

Polymer Synthesis : The compound can be used as a monomer or a functional cross-linker in polymer synthesis. The resulting polymers would possess pendant alkyne groups available for post-polymerization modification, allowing for the creation of smart materials, hydrogels, or functional resins for chromatography.

Material Application Role of the Compound Potential Function
Metal-Organic Frameworks (MOFs)Functionalized linker. rsc.orgGas storage, heterogeneous catalysis, sensing. rsc.org
Surface CoatingsSurface modifying agent.Biocompatible coatings, anti-fouling surfaces, sensor chips.
Functional PolymersMonomer or cross-linker.Drug delivery vehicles, responsive materials, separation media.

Mechanistic Elucidation of Underexplored Reactions Involving the Compound

A deeper mechanistic understanding of reactions involving the propargyl carbamate scaffold is crucial for optimizing existing transformations and discovering new ones.

Regioselectivity in Additions : Many additions to propargylic systems can yield either the propargyl or the isomeric allenyl product. mdpi.comrsc.org Detailed mechanistic studies, combining kinetic experiments and computational modeling, could elucidate how factors like the catalyst, solvent, and the nature of the carbamate substituents control this selectivity. rsc.org

Role of the Carbamate : Investigating the electronic and steric influence of the N-Boc-N-methyl moiety on the reactivity of the adjacent alkyne is an important area. It may participate in reactions through non-covalent interactions or by acting as a transient ligand for a metal catalyst.

Intermediate Characterization : The direct observation and characterization of key reaction intermediates, such as metal-vinylidene or π-alkyne complexes, using advanced spectroscopic techniques would provide invaluable insight into reaction pathways.

High-Throughput Synthesis and Screening of this compound Derived Libraries

The structure of this compound is well-suited for the generation of large compound libraries for biological screening, a cornerstone of modern drug discovery. nih.gov

Click Chemistry Libraries : The most straightforward application is in the high-throughput synthesis of 1,2,3-triazole libraries. By reacting the compound with a diverse collection of organic azides in a parallel format, thousands of distinct products can be generated rapidly. nih.govresearchgate.net

Automated Synthesis : The robustness of reactions like CuAAC makes them amenable to automated synthesis platforms. This would allow for the creation of large, purified compound collections with minimal manual intervention, accelerating the drug discovery pipeline. nih.gov

Multi-Component Reactions : Designing novel multi-component reactions where this compound is one of the inputs could lead to the rapid generation of molecular complexity from simple starting materials, providing a rich source of diverse scaffolds for screening.

Q & A

Q. How does the propargyl group’s electronic environment affect its reactivity in cross-coupling reactions?

  • Methodological Answer : Conduct Hammett studies by substituting propargyl substituents (e.g., electron-withdrawing vs. donating groups). Use 13C^{13} \text{C} NMR chemical shifts to assess electronic effects. Compare catalytic turnover frequencies (TOF) in Pd-mediated couplings to establish structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.